molecular formula C20H19N3O3S2 B2565868 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1203190-34-4

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2565868
CAS No.: 1203190-34-4
M. Wt: 413.51
InChI Key: XBPLZYUHFUVCRN-UHFFFAOYSA-N
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Description

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of structural elements, including a phenylsulfonyl group, a tetrahydroquinoline ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an alkene. The phenylsulfonyl group is then introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine. Finally, the thiophene moiety is attached through a urea formation reaction, typically involving thiophene-2-amine and an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Materials Science: The compound’s structural elements may contribute to the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group and the tetrahydroquinoline ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: Lacks the thiophene moiety.

    3-(Thiophen-2-yl)urea: Lacks the tetrahydroquinoline ring and phenylsulfonyl group.

    1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea: Lacks the thiophene moiety.

Uniqueness

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties. The presence of both the phenylsulfonyl group and the thiophene moiety, along with the tetrahydroquinoline ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-20(22-19-9-5-13-27-19)21-16-11-10-15-6-4-12-23(18(15)14-16)28(25,26)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPLZYUHFUVCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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